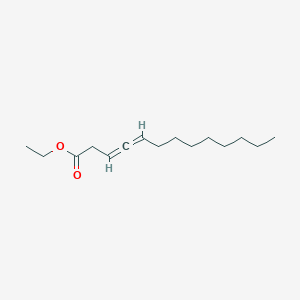

Ethyl trideca-3,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

60705-49-9 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

InChI |

InChI=1S/C15H26O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h11,13H,3-10,14H2,1-2H3 |

InChI Key |

YOSVUDWJMJEMDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=C=CCC(=O)OCC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Ethyl Trideca 3,4 Dienoate and Analogous 3,4 Dienoates

Catalytic Strategies for Allene (B1206475) Formation in Dienyl Esters

The synthesis of allenic and dienyl esters, including ethyl trideca-3,4-dienoate, leverages powerful transition metal-catalyzed reactions that can construct the characteristic allene or conjugated diene moiety with high precision. The primary approaches involve palladium and copper catalysts, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction mechanism. These strategies often begin with readily available precursors, such as propargylic derivatives, and transform them into the desired unsaturated ester products.

Palladium-Catalyzed Coupling Reactions in Allene Ester Synthesis

Palladium catalysis stands as a cornerstone in the synthesis of allenes and conjugated dienes due to its versatility and the high degree of control it offers. ku.edu Transition metal-catalyzed cross-coupling reactions involving propargylic electrophiles are a common and powerful strategy for allene synthesis. ku.edu These methods, however, can sometimes be hampered by the production of stoichiometric waste and issues with racemization in stereospecific variants. ku.edu

The cross-coupling of propargyl carbonates with various organometallic reagents is a highly effective method for generating substituted allenes. acs.orgresearchgate.net In these reactions, the propargyl carbonate serves as an allenylating agent. The process is typically initiated by the oxidative addition of the propargyl electrophile to a low-valent palladium(0) species. thieme-connect.de This can occur with regioselectivity to form either σ-propargyl- or σ-allenyl-metal intermediates, which can exist in equilibrium. thieme-connect.de Subsequent reaction with a nucleophilic partner leads to the formation of the allene product. thieme-connect.de

This strategy has been successfully applied to the synthesis of tri- and tetrasubstituted allenes without the need for pre-generating organometallic reagents, for instance, through nickel-catalyzed reductive cross-coupling between propargyl carbonates and organoiodides. acs.org Palladium-catalyzed systems, however, are prevalent. For example, allenes have been efficiently prepared from the reaction of propargylic esters (including carbonates) with triorganoindium compounds under palladium catalysis via an SN2' rearrangement, which proceeds with complete regioselectivity. researchgate.net A multicomponent coupling reaction involving propargyl carbonates, aryl iodides, and diboron (B99234) species, catalyzed by a combination of copper and palladium, has also been developed to produce allenes. acs.org This method suggests the reaction proceeds via an allenyl boronic acid or allenyl-Bpin intermediate. acs.org

A notable advancement is the enantioselective conjunctive cross-coupling with propargylic carbonates, which yields β-boryl allenes. nih.gov In this process, the oxidative addition of Pd(0) to the propargylic carbonate is expected to form a Pd(II) allenyl complex, which then participates in the catalytic cycle. nih.gov

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of conjugated dienes and polyenes. acs.orgwikipedia.org This reaction is instrumental in constructing substituted alkenes and avoids the need for organometallic reagents, a drawback of traditional cross-coupling methods. nih.gov

While classic Heck reactions have limitations in producing stereodefined conjugated dienes due to palladium-hydride isomerizations, modern variations have overcome this challenge. acs.org An oxidative Heck reaction using Pd(II)/sulfoxide catalysis allows for the selective formation of complex dienes and polyenes with excellent stereoselectivity (generally E:Z >20:1). acs.org This method can couple vinyl boronic esters with terminal olefins. acs.org

Specifically for dienoic esters, Heck alkenylation has been evaluated alongside other methods. pnas.orgresearchgate.net It has been found to be satisfactory for synthesizing (2E,4E) and (2E,4Z) isomers of ethyl undeca-2,4-dienoate with ≥98% purity. pnas.orgresearchgate.net However, the synthesis of the (2Z,4E) isomer often results in lower purity (≤95%). pnas.orgresearchgate.net The reaction can also be applied intramolecularly; for example, an intramolecular Heck reaction between aryl iodides and alkylallenes has been used to prepare functionalized 1,3-dienes. mdpi.com

Below is a table summarizing the effectiveness of the Heck reaction for synthesizing different stereoisomers of a model dienoic ester.

| Target Compound Isomer | Stereochemical Purity | Reference |

| Ethyl (2E,4E)-undeca-2,4-dienoate | ≥98% | pnas.org, researchgate.net |

| Ethyl (2E,4Z)-undeca-2,4-dienoate | ≥98% | pnas.org, researchgate.net |

| Ethyl (2Z,4E)-undeca-2,4-dienoate | ≤95% | pnas.org, researchgate.net |

The Negishi (organozinc) and Suzuki (organoboron) couplings are among the most reliable and widely used palladium-catalyzed cross-coupling reactions for the stereoselective synthesis of conjugated dienes and trienes. pnas.orgnih.gov These methods are particularly powerful because they allow for the coupling of two pre-defined organometallic and organic halide fragments with retention of their geometry. nih.gov

A critical comparison for the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate demonstrated the high fidelity of these methods. pnas.orgpnas.org The Negishi coupling, involving alkyne elementometalation followed by Pd-catalyzed alkenylation, is uniformly applicable for preparing all four isomers in over 80% yield and with ≥98% stereoselectivity. pnas.orgresearchgate.netpnas.org

The table below compares the selectivity of Negishi and Suzuki couplings for the synthesis of ethyl undeca-2,4-dienoate isomers.

| Coupling Method | Target Isomer | Selectivity | Base/Promoter | Reference |

| Negishi Coupling | (2E,4E) | ≥98% | - | pnas.org, pnas.org, researchgate.net |

| Negishi Coupling | (2Z,4E) | ≥98% | - | pnas.org, pnas.org, researchgate.net |

| Negishi Coupling | (2E,4Z) | ≥98% | - | pnas.org, pnas.org, researchgate.net |

| Negishi Coupling | (2Z,4Z) | ≥98% | - | pnas.org, pnas.org, researchgate.net |

| Suzuki Coupling | (2Z,4E) | ≤95% | Conventional Bases | pnas.org, nih.gov |

| Suzuki Coupling | All Isomers | ≥98% | CsF or nBu₄NF | pnas.org, pnas.org, nih.gov |

Palladium(II)-catalyzed oxidative transformations provide a step-economical approach to complex molecules from allenes via selective C-H bond cleavage under oxidative conditions. diva-portal.org These reactions can be performed under aerobic conditions using electron transfer mediators and oxygen as the terminal oxidant. diva-portal.org A key strategy involves the oxidative cross-coupling of two different allenes, which can be achieved by using a directing group on one of the allene substrates. acs.org This allows for the formation of a vinylpalladium intermediate from one allene, which is then trapped by a second, less substituted allene in a Heck-type pathway to yield functionalized bohrium.comdendralenes. acs.org

Furthermore, palladium-catalyzed oxidative carbocyclization reactions of enallenes (molecules containing both an alkene and an allene) have been developed. diva-portal.org These reactions, assisted by weakly coordinating functional groups like hydroxyls, can lead to the formation of various cyclic structures with high diastereoselectivity. diva-portal.org For instance, the borylative or carbonylative carbocyclization of enallenols can produce synthetically important skeletons like cyclobutenols and furans in high yields. diva-portal.org

Copper-Catalyzed Allenic Ester Syntheses

Copper catalysis offers a complementary and powerful alternative for the synthesis of allenes and their derivatives. bohrium.comacs.org These methods often exhibit excellent regioselectivity and functional group compatibility. bohrium.com

A highly efficient method for producing Z-β,γ-unsaturated β-boryl esters involves the copper-catalyzed protoboration of allenoates. rsc.org Using copper(I) chloride and bis(pinacolato)diboron (B136004) in methanol, a variety of allenoates undergo β-boration and α-protonation under mild conditions, without the need for additional ligands or base. rsc.org The reaction demonstrates high regio- and stereoselectivity, exclusively forming the Z-isomer. rsc.org

Copper-catalyzed reactions can also achieve asymmetric synthesis of chiral allenes. For example, the alkylation and arylation of propargylic phosphates with organoboron nucleophiles, catalyzed by copper, proceeds with high chirality transfer and regioselectivity. bohrium.com The mechanism is thought to involve copper(I) alkyl intermediates. bohrium.com

Furthermore, copper catalysis enables the sila-acylation of allenes using esters as the acyl source. thieme-connect.com In this reaction, a silylcopper species, generated from a copper salt and a silylborane, adds to the allene to form a nucleophilic γ-silyl allyl copper intermediate. thieme-connect.com This intermediate then reacts with an ester electrophile to produce γ-silyl-α,β-unsaturated ketones regioselectively. thieme-connect.com While this specific example leads to ketones, the principle of using esters as electrophiles in copper-catalyzed allene functionalization is significant.

A direct synthesis of ethyl trideca-3,4-dienoate has been achieved via the modified Claisen rearrangement of 1-undecyn-3-ol (B3191335) with triethyl orthoacetate, yielding the target allenoate in 85% yield. oup.com This allene can then be stereoselectively rearranged to its conjugated (2E,4Z)-2,4-dienoate isomer using an alumina (B75360) catalyst. oup.com

The table below shows results from a copper-catalyzed protoboration of various allenoates.

| Allenoate Substrate (R group) | Product Yield | E/Z Ratio | Reference |

| Phenyl | 78% | >99:1 Z | rsc.org |

| 4-Methylphenyl | 81% | >99:1 Z | rsc.org |

| 4-Methoxyphenyl | 75% | >99:1 Z | rsc.org |

| 4-Chlorophenyl | 72% | >99:1 Z | rsc.org |

| Ethyl | 65% | >99:1 Z | rsc.org |

| Isopropyl | 61% | >99:1 Z | rsc.org |

Gold-Catalyzed Approaches to Allenic Structures

Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its unique ability to activate carbon-carbon multiple bonds under mild conditions. researchgate.net This "carbophilicity" is particularly effective in the synthesis of allenes and allenoates from precursors like specially activated alkynes. researchgate.net Gold catalysts, such as Ph₃PAuCl/AgOTf, facilitate various transformations including intramolecular hydroalkoxylation and cycloisomerization reactions that lead to allenic structures or their derivatives. beilstein-journals.orgmdpi.com

One prominent strategy involves the gold-catalyzed rearrangement of propargylic esters. A proposed mechanism suggests a researchgate.netresearchgate.net-rearrangement of a propargylic ester to form an allenoate intermediate. beilstein-journals.org For instance, gold(I) can catalyze a tandem migration/[2+2] cycloaddition of 1,7-enyne benzoates, which proceeds through an allenoate intermediate. beilstein-journals.org Similarly, the reaction of alkynyl-carboxylic acids with alkynes, catalyzed by Ph₃PAuCl/AgOTf, can form intermediates that lead to complex cyclic structures. mdpi.com

Gold-catalyzed cycloisomerization of allenoates themselves is another significant application, leading to the formation of butenolides or other heterocyclic systems. mdpi.com The specific outcome often depends on the catalyst system and the substitution pattern of the allenoate. These methods showcase the versatility of gold catalysis in constructing complex molecules from relatively simple allenic or pre-allenic starting materials. nih.govbeilstein-journals.org

Table 1: Examples of Gold Catalysts in Allene Synthesis

| Catalyst System | Transformation | Precursor Type | Product Type | Reference |

|---|---|---|---|---|

| Ph₃PAuCl/AgOTf | Intramolecular Hydroalkoxylation | Hydroxyallenic esters | Dihydrofurans | beilstein-journals.org |

| Ph₃PAuCl/AgSbF₆ | researchgate.netresearchgate.net-Rearrangement | Allenol esters | Allenyl esters | mdpi.com |

| Ph₃PAuNTf₂ | Cyclization | O-propioloyl oximes | Isoxazolones | nih.gov |

Rhodium and Nickel Catalysis in Allene Ester Formation

Rhodium and nickel catalysts offer distinct and powerful routes to allene esters and their derivatives, often characterized by high selectivity and functional group tolerance.

Rhodium Catalysis: Rhodium complexes are particularly effective in the catalytic addition of nucleophiles to allenes. A notable achievement is the first intermolecular asymmetric addition of carboxylic acids to terminal allenes, which produces valuable branched allylic esters with high regioselectivity and excellent enantioselectivity. acs.org This atom-economic process typically employs a rhodium(I)/(R,R)-DIOP catalyst system. acs.orgnih.gov The mechanism of rhodium-catalyzed reactions can be complex, sometimes involving the oxidative coupling of allene molecules followed by steps like allylation and reductive elimination. acs.org Furthermore, rhodium catalysts can facilitate cycloaddition reactions where allenes are generated in situ from precursors like propargyl esters via a 1,3-acyloxy migration. pku.edu.cn

Nickel Catalysis: Nickel catalysis provides a highly efficient pathway for synthesizing multi-substituted allenes through SN2′ substitution reactions. rsc.org For example, reacting propargyl esters with organoaluminum reagents in the presence of a nickel catalyst yields multi-substituted allenes in good to excellent yields under mild conditions. rsc.org This method tolerates a wide range of functional groups on the aryl portion of the propargyl ester. rsc.org More recent advancements include nickel-catalyzed photoredox strategies for the reduction of propargyl carbonates to allenes, avoiding the need for metal hydride species. rsc.org This process involves the oxidative addition of the carbonate to a low-valent nickel species, forming a Ni(III)–allenyl intermediate that is subsequently protonated to deliver the allene product. rsc.org Additionally, nickel-catalyzed cross-electrophile coupling between propargyl carbonates and organoiodides has been developed for preparing tri- or tetrasubstituted allenes. acs.org

Table 2: Comparison of Rhodium and Nickel Catalysis in Allene Synthesis

| Catalyst Type | Typical Reaction | Key Features | Example Precursors | Reference |

|---|---|---|---|---|

| Rhodium | Asymmetric addition of carboxylic acids | High enantioselectivity, atom-economic | Terminal allenes, Carboxylic acids | acs.org |

| Rhodium | [4+2+1] Cycloaddition | In situ allene generation, forms cyclic systems | Ene-ene-propargyl esters | pku.edu.cn |

| Nickel | SN2′ Substitution | Mild conditions, good yields, high selectivity | Propargyl esters, Organoalane reagents | rsc.org |

| Nickel | Photoredox Reduction | Hydride-free, uses light as driving force | Propargyl carbonates, Amines | rsc.org |

Rearrangement-Based Synthetic Routes to 3,4-Dienoates

Rearrangement reactions, particularly sigmatropic and propargylic shifts, are foundational in organic synthesis and provide elegant and often stereospecific routes to 3,4-dienoates.

Sigmatropic Rearrangements (e.g., Johnson-Claisen, Ireland-Claisen Analogs)

The researchgate.netresearchgate.net-sigmatropic rearrangement is a concerted pericyclic reaction that serves as a powerful method for carbon-carbon bond formation. rsc.orgwikipedia.org The Claisen rearrangement and its variants are particularly relevant for synthesizing unsaturated esters.

The Johnson-Claisen rearrangement involves the reaction of an allylic or propargylic alcohol with an orthoester, often catalyzed by a weak acid like propionic acid, to produce a γ,δ-unsaturated ester. wikipedia.orgnumberanalytics.comtcichemicals.com When applied to propargylic alcohols, this rearrangement can generate allenoate structures. orgsyn.org The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which rearranges to form the final product. numberanalytics.com

The Ireland-Claisen rearrangement is a variation that utilizes an allylic ester, which is first converted to its silyl (B83357) ketene acetal using a strong base and a silyl halide. tcichemicals.comnrochemistry.com This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement under milder conditions than the traditional Claisen reaction to yield a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.com This method offers excellent stereochemical control based on the geometry of the enolate formed. tcichemicals.com By applying this logic to propargyl-based systems, specifically allenic silyl ketene acetals, it is possible to synthesize 2-substituted methyl 3,4-dienoates. researchgate.net

Propargylic to Allenic Rearrangements in Ester Systems

The isomerization of a propargylic system to an allenic one is a fundamental transformation for synthesizing allenes. thieme-connect.de This process typically involves a 1,3-shift of a substituent. The reaction is often driven to the allene side thermodynamically, especially when the resulting allene is part of a conjugated system.

This rearrangement can be achieved under various conditions. For propargylic precursors bearing strong electron-withdrawing groups, the isomerization can occur under very mild conditions, sometimes spontaneously upon chromatographic workup on silica (B1680970) gel. thieme-connect.de In other cases, mild bases such as triethylamine (B128534) or potassium carbonate are sufficient to catalyze the rearrangement. thieme-connect.de A key synthetic strategy involves the SN2′ reaction of organocuprates with propargylic electrophiles, which directly yields allenic structures, bypassing the corresponding alkyne product that would result from a direct SN2 displacement. illinois.eduacs.org

Acid-Catalyzed Rearrangements Leading to Dienoic Esters

While the focus is often on synthesizing 3,4-dienoates, it is also important to consider their subsequent reactivity. Allenes, including β-allenic esters, can undergo acid-catalyzed rearrangement to form thermodynamically more stable conjugated 1,3-dienes. lboro.ac.uk This transformation is relevant as it can be a competing pathway or a subsequent synthetic step.

The mechanism typically involves the protonation of the central sp-hybridized carbon of the allene. lboro.ac.uk This generates an allylic carbocation intermediate, which can then lose a proton to form a conjugated diene. The scope of this method is often limited to allenes that can form a stabilized carbocation. lboro.ac.uk For β-allenic esters, this rearrangement can be intentionally induced using base catalysis to yield conjugated dienoic esters, which are valuable compounds found in natural products. encyclopedia.pub For example, exposing β-allenic esters to sodium ethoxide in ethanol (B145695) leads to rapid reconjugation to the corresponding 2,4-dienoates in excellent yield, often with high stereoselectivity for the (2E, 4Z)-isomer. illinois.edu

Nucleophilic Substitution and Elimination Strategies for Allene Esters

Besides rearrangement reactions, nucleophilic substitution and elimination are classical and effective strategies for constructing the allene core of 3,4-dienoates. researchgate.net

Nucleophilic Substitution: The most common substitution approach is the SN2′ reaction, where a nucleophile attacks a propargylic electrophile at the terminal alkyne carbon, leading to a 1,3-shift of the double bond and displacement of the leaving group to form an allene. Organocopper reagents are particularly effective for this transformation. For example, a copper enolate derived from ethyl acetate (B1210297) reacts cleanly with propargyl bromide in an SN2′ fashion to give ethyl 3,4-pentadienoate. illinois.eduacs.org In contrast, the corresponding lithium enolate yields the SN2 product, demonstrating the critical role of the metal counterion. illinois.edu This method has been used to synthesize higher homologues of β-allenic esters efficiently. illinois.edu

Elimination Reactions: 1,2-elimination from a suitably substituted vinyl precursor is another powerful route to allenes. researchgate.net A robust method for synthesizing allenoates involves the palladium-catalyzed β-hydride elimination from (E)-enol triflates. This strategy is notable for its mild reaction conditions, low catalyst loadings, and its versatility in accessing all four substitution patterns of allenoates from a single class of substrate. acs.orgorganic-chemistry.org Another approach involves the stereospecific syn- or anti-elimination from point-chiral boronic esters, which allows for the enantiodivergent synthesis of axially chiral allenes. nih.gov

Stereoselective Synthesis of Axially Chiral 3,4-Dienoates

The stereoselective synthesis of axially chiral 3,4-dienoates is a challenging yet essential area of research. The control of the three-dimensional arrangement of atoms around the allene core is paramount for the synthesis of specific stereoisomers. Methodologies to achieve this include asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, and chirality transfer, where the stereochemistry of a starting material is passed on to the product. scispace.comcsic.es

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of chiral allenes from prochiral or racemic precursors. researchgate.netresearchgate.net Transition metal catalysis and organocatalysis are two prominent approaches that have yielded significant success in this field. nih.govresearchgate.net The choice of catalyst and reaction conditions can precisely control the stereochemical outcome, leading to high yields and enantioselectivities.

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a wide array of enantioselective transformations. beilstein-journals.orgsigmaaldrich.com Their utility extends to the synthesis of axially chiral allenes, offering a metal-free alternative to traditional methods. nih.govsigmaaldrich.com CPAs can activate substrates through a network of hydrogen bonds, creating a highly organized chiral environment that directs the stereochemical course of the reaction. beilstein-journals.org

For instance, Li and co-workers have developed CPA-catalyzed reactions for the synthesis of axially chiral tetrasubstituted allenoates. One method involves the asymmetric 1,6-conjugate addition of 2-substituted indoles to β,γ-alkynyl-α-imino esters, generated in situ, to produce indole-containing tetrasubstituted allenes with high yields and enantioselectivity. nih.gov Another approach is the regio-, diastereo-, and enantioselective reaction of isoxazol-5(4H)-ones with β,γ-alkynyl-α-imino esters, which successfully yields axially chiral tetrasubstituted α-amino allenoates containing an adjacent quaternary carbon stereocenter. nih.gov These reactions demonstrate high efficiency, with excellent regio- and stereoselectivities. nih.gov

| Catalyst Type | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| CPA | 1,10-Conjugate Addition | α-(6-indolyl)propargylic alcohols + Thiazolones | 60-91 | 86-95 | 6:1–15:1 |

| CPA | 1,6-Conjugate Addition | α-(7-indolyl)propargylic alcohols + Tryptamines | up to 88 | up to 86 | 7:1 |

| CPA | C-Allenylation | Isoxazol-5(4H)-ones + β,γ-alkynyl-α-imino esters | up to 91 | up to 94 | >20:1 |

| CPA | 1,8-Conjugate Addition | Propargyl alcohols + Thiazolones/Azlactones | 65-97 | 76 to >99 | 10:1 to >20:1 |

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allene chemistry has led to significant breakthroughs. Palladium(II) catalysts, in particular, have been employed in various transformations to construct chiral allenoates with high levels of diastereoselectivity. thieme-connect.com These reactions often proceed through a π-allylpalladium intermediate, where the stereochemistry is controlled by the catalyst, ligands, and substrates. acs.org

A notable example is the Pd-catalyzed asymmetric allenylic alkylation, which concurrently establishes both axial and central chirality at 1,3-positions. mdpi.com Using racemic allenyl carbonates and indanone-derived β-ketoesters, this method produces complex alkylation products in good yields with excellent enantioselectivities and good diastereoselectivities. mdpi.com Another strategy involves the Pd(II)-catalyzed [3+2] cycloaddition of N-aryl nitrones with allenoates, which, after a cascade rearrangement and reduction, yields benzazepines bearing three contiguous stereocenters with high diastereoselectivity. thieme-connect.com Cationic palladium(II) complexes have also been shown to effectively catalyze tandem annulation reactions between 2-formylarylboronic acids and allenoates, producing indenol derivatives with high diastereo- and enantioselectivity. acs.org

| Ligand | Allenic Carbonate Substituent (R¹) | β-Ketoester Substituent (R²) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| (S)-SegPhos | Me | H | 95 | 96 | 10:1 |

| (S)-SegPhos | Et | H | 99 | 96 | 8:1 |

| (S)-SegPhos | n-Pr | H | 99 | 97 | 13:1 |

| (S)-SegPhos | Ph | H | 99 | 97 | 11:1 |

| (S)-SegPhos | Me | 6-MeO | 95 | 96 | 9:1 |

In transition-metal catalysis, the design of chiral ligands is critical for achieving high enantioselectivity. nih.govmdpi.com The ligand coordinates to the metal center, creating a chiral pocket that influences the binding of substrates and the energetics of diastereomeric transition states. nsf.gov C2-symmetric N-heterocyclic carbenes (NHCs) are a class of ligands that have been successfully used in copper- and nickel-catalyzed asymmetric reactions. mdpi.com

For example, Hoveyda's group developed NHC ligands based on a 1,2-diphenylethylene diamine backbone for highly enantioselective copper-catalyzed conjugate additions to dienones and dienoates. mdpi.com Similarly, the design of P,N-bidentate ligands has enabled enantioselective gold-catalyzed intramolecular cyclopropanations by stabilizing reactive α-oxo gold carbene intermediates. nih.gov These examples, although not specific to ethyl trideca-3,4-dienoate, illustrate the principle that carefully designed ligands can temper the reactivity of metal catalysts and create a well-organized chiral environment, which is essential for inducing high levels of stereoselectivity in the formation of allenoates and their derivatives. nih.govmdpi.com

Chirality transfer is a powerful strategy for synthesizing axially chiral allenes, where a pre-existing stereocenter in the starting material dictates the axial chirality of the allene product. scispace.comcsic.es This approach often starts with enantioenriched propargylic compounds, such as alcohols or their derivatives. csic.esacs.org The transformation from a propargylic precursor to an allene can occur through various mechanisms, including SN2' reactions, 1,2-elimination, and metal-catalyzed rearrangements. scispace.comresearchgate.net

The stereospecificity of the transformation is key; for example, in 1,2-elimination processes, syn- and anti-elimination pathways can lead to opposite enantiomers of the allene product, making control over the reaction mechanism critical. scispace.com An example of a highly enantiospecific process is the palladium-catalyzed intramolecular bis-silylation of propargylic disilanes, which proceeds through a syn-elimination to form chiral allenylsilanes with very high enantiospecificity. scispace.com Similarly, the reduction of enantioenriched α-allenoates with reagents like LiAlH₄ can generate optically active α-allenols with retained chirality. csic.es This principle underscores the utility of using readily available chiral propargylic building blocks to access structurally complex and enantiopure allenes. csic.esrsc.org

Hydroboration, the addition of a hydrogen-boron bond across a double bond, is a fundamental transformation in organic synthesis for creating versatile organoboron compounds. researchgate.net When applied to allenes, hydroboration presents challenges in controlling both regioselectivity (which of the two double bonds reacts and at which carbon the boron attaches) and stereoselectivity. researchgate.netnih.gov

Recent advances have shown that the choice of metal catalyst and ligands can provide excellent control over these factors. For instance, an efficient pincer-ligand-based cobalt-complex has been developed for the hydroboration of allenes, affording Z-allylic boronates with outstanding regioselectivity and Z-stereoselectivity. researchgate.netnih.gov The proposed mechanism involves the highly selective insertion of the allene into a Co-H bond to form a Z-allylic cobalt intermediate, which then leads to the final product. nih.gov This method is compatible with a wide range of functional groups, highlighting its synthetic utility. researchgate.netnih.gov The ability to control the regio- and stereochemistry of allene functionalization is crucial for the subsequent elaboration of these molecules into more complex targets.

| Allene Substrate | Product | Yield (%) | Regioselectivity (branched:linear) | Z:E Ratio |

|---|---|---|---|---|

| 1-Phenyl-1,2-propadiene | (Z)-3-Phenylallylboronate | 95 | >99:1 | >99:1 |

| 1-Cyclohexyl-1,2-propadiene | (Z)-3-Cyclohexylallylboronate | 92 | >99:1 | >99:1 |

| Methoxyallene | (Z)-3-Methoxyallylboronate | 85 | >99:1 | >99:1 |

| 1,2-Undecadiene | (Z)-2-Undecen-1-ylboronate | 91 | >99:1 | 98:2 |

Mechanistic Investigations of Reactions Involving Ethyl Trideca 3,4 Dienoate

Reaction Mechanisms of Allene (B1206475) Ester Transformations

The reactivity of the cumulated double bonds in allene esters is central to their diverse chemical behavior. Mechanistic studies have focused on elucidating the precise nature of bond-forming and bond-breaking events, particularly in cycloaddition and catalytic reactions.

Cycloaddition reactions involving allenes can proceed through fundamentally different mechanisms: a concerted pathway, where all bond formations occur in a single transition state, or a stepwise pathway that involves the formation of a distinct intermediate. libretexts.org The preferred route for a given reaction of an allenic ester is not always clear-cut and can be influenced by the nature of the reacting partner and the reaction conditions.

Concerted Pathways: In many pericyclic reactions, such as the Diels-Alder [4+2] cycloaddition, a concerted mechanism is often favored. libretexts.org This pathway is stereospecific, meaning the stereochemistry of the reactants is directly translated into the product. libretexts.org For allenes participating in such reactions, the orbital symmetry of the interacting π-systems dictates the feasibility of a concerted process. libretexts.org

Stepwise Pathways: Alternatively, many cycloadditions proceed through stepwise mechanisms involving the formation of intermediates. nih.gov These pathways are common in reactions that are formally forbidden under thermal concerted rules, such as many [2+2] cycloadditions. researchgate.net The intermediates can be either diradical or zwitterionic (dipolar) in nature. nih.govresearchgate.net For instance, the reaction of an allene with an alkene can first form a diradical, which then undergoes a second bond formation to close the ring. nih.gov Computational studies have shown that for some cycloadditions, the energy difference between the concerted and stepwise routes can be small, suggesting that the two pathways may compete. acs.org In certain enyne-allene cyclizations, the mechanism is described as being on the boundary between concerted and stepwise, where the transition state is highly asynchronous. nih.govresearchgate.net

Table 1: Comparison of Concerted and Stepwise Cycloaddition Pathways

| Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Transition State | Single transition state | Multiple transition states with at least one intermediate |

| Intermediates | None | Diradical or zwitterionic species nih.gov |

| Stereochemistry | Stereospecific libretexts.org | Loss of stereospecificity is possible |

| Governing Principles | Orbital symmetry rules (e.g., Woodward-Hoffmann) | Stability of the intermediate species |

| Common Reaction Types | Diels-Alder [4+2], Ene reactions libretexts.org | Many [2+2] cycloadditions researchgate.netnih.gov |

In transition-metal-catalyzed reactions, allene esters like ethyl trideca-3,4-dienoate are activated through coordination with the metal center, leading to a series of well-defined intermediate species that govern the reaction's outcome.

Metallacycles: A common mechanistic feature in reactions catalyzed by metals like palladium, rhodium, or nickel is the formation of a metallacycle. rsc.org For example, in a palladium-catalyzed process, oxidative addition of the Pd(0) catalyst to the allene system can lead to a palladacyclopentene or other metallacyclic intermediates. nih.gov These species are typically formed through the coupling of the allene with another unsaturated partner (like an alkyne or another allene) on the metal center. acs.org The subsequent reactivity of the metallacycle, such as reductive elimination, determines the final product structure.

Zwitterionic Intermediates: In phosphine-catalyzed reactions, a common pathway involves the nucleophilic attack of the phosphine (B1218219) on the central carbon of the allenic ester. This generates a zwitterionic intermediate. nih.gov This highly reactive species can then engage in various cycloaddition or annulation reactions with other substrates. The ester group plays a crucial role in stabilizing the negative charge in this type of intermediate.

Diradical Intermediates: While more common in thermal or photochemical reactions, radical or diradical intermediates can also be generated in certain catalytic cycles. researchgate.net For instance, some transformations may involve single-electron transfer (SET) processes that generate radical species, which then propagate the reaction. nih.gov

Table 2: Key Intermediates in Allene Ester Transformations

| Intermediate Type | Associated Catalysis/Conditions | Formation Mechanism | Typical Subsequent Reaction |

|---|---|---|---|

| Metallacycle (e.g., Palladacycle) | Palladium, Rhodium, Nickel rsc.orgnih.gov | Oxidative cyclization of the allene with another π-system on the metal center | Reductive Elimination, β-Hydride Elimination |

| Zwitterionic Intermediate | Nucleophilic phosphine catalysis nih.gov | Nucleophilic attack of phosphine on the central allene carbon | Reaction with an electrophile, cycloaddition |

| Diradical Intermediate | Thermal or photochemical reactions nih.gov | Stepwise bond formation between reactants | Ring closure to form cycloadduct |

| π-Allylpalladium Complex | Palladium catalysis nih.gov | Coordination of Pd to the allene, often with oxidative addition of another substrate | Migratory insertion, nucleophilic attack |

The choice of catalyst and its associated ligands is paramount in controlling the selectivity and mechanistic pathway of reactions involving allenic esters. Ligands are not mere spectators but actively participate in the catalytic cycle, influencing the steric and electronic environment of the metal center.

Catalyst Identity: Different transition metals exhibit distinct reactivity profiles. For instance, carbophilic Lewis acids like gold and silver catalysts typically activate the allene towards nucleophilic attack by coordinating to one of the π-bonds. thieme-connect.de In contrast, metals like palladium and rhodium often engage in oxidative addition and reductive elimination cycles, forming metallacyclic intermediates. thieme-connect.de

Ligand Effects: For a given metal, the ligand can dramatically alter the course of a reaction. In palladium catalysis, for example, the use of different phosphine ligands can lead to completely different products. A study on the annulation of strained cyclic allenes with π-allylpalladium complexes demonstrated that triphenylphosphine (B44618) (PPh₃) favored the formation of tricyclic products, while a bidentate ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) steered the reaction towards tetracyclic products. nih.gov This control arises from the ligand's influence on the stability and reactivity of key intermediates, such as the π-allylpalladium species, and its ability to modulate the rates of competing steps like migratory insertion and reductive elimination. nih.gov The electronic and steric properties of the ligand (e.g., its bite angle and cone angle) are critical determinants of selectivity.

Electrophilic and Nucleophilic Reactivity Profiles of 3,4-Dienoates

The electronic nature of the 3,4-dienoate system is polarized, with three potential sites for chemical attack: the electron-rich central sp-hybridized carbon (C4) and the two sp² carbons (C3 and C5), which are influenced by the electron-withdrawing ester group.

Electrophilic Reactivity: Allenes generally react with electrophiles at the central carbon. Protonation or addition of electrophiles like halogens (e.g., Br⁺) to ethyl trideca-3,4-dienoate is expected to occur at the C4 position. wikipedia.org This attack generates a stabilized vinyl cation intermediate, which can then be trapped by a nucleophile. The presence of the ester group may modulate the reactivity but the fundamental preference for attack at the central carbon remains.

Nucleophilic Reactivity: The ester group renders the allenic system electrophilic, making it susceptible to nucleophilic attack. wikipedia.org This is a form of conjugate or Michael-type addition. Nucleophiles can attack either the C3 or C5 position. The regioselectivity of this addition depends on factors such as the nature of the nucleophile (hard vs. soft nucleophiles), steric hindrance, and reaction conditions. This reactivity is a cornerstone of many synthetic transformations catalyzed by nucleophilic species like phosphines.

Intramolecular Cyclizations and Rearrangements of Allenic Esters

When tethered to other reactive functional groups, allenic esters can undergo a variety of intramolecular reactions, leading to the formation of complex cyclic structures. masterorganicchemistry.com

Intramolecular Cyclizations: An allenic ester can participate in intramolecular versions of reactions like the ene reaction or other metal-catalyzed cyclizations. nih.gov For example, a molecule containing both an allene ester and an alkene moiety can cyclize to form five- or six-membered rings. thieme-connect.de These reactions often proceed with high diastereoselectivity due to the conformational constraints of the cyclic transition state. The mechanism can be either concerted or stepwise, often involving metallacyclic intermediates in catalyzed processes. nih.gov

Rearrangements: Allenic esters are thermodynamically less stable than their conjugated dienoate isomers. Consequently, they are prone to rearrangement. mdpi.com A common transformation is the isomerization of a 3,4-dienoate to the corresponding, more stable, conjugated 2,4-dienoate. This rearrangement can be catalyzed by acids, bases, or transition metals. encyclopedia.pub The presence of the electron-withdrawing ester group facilitates this process by providing a strong thermodynamic driving force towards the conjugated system. mdpi.comencyclopedia.pub Other rearrangements, such as sigmatropic shifts like the Claisen rearrangement, are also known for appropriately substituted allenic substrates. masterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques for Allenic Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon framework and proton environments of organic compounds. For allenoates such as ethyl trideca-3,4-dienoate, specific NMR analyses are crucial for confirming the unique allenic functional group.

The ¹³C NMR spectrum of an allene (B1206475) is highly characteristic due to the unique electronic environment of the three cumulated double-bonded carbons (C=C=C). wikipedia.org The central sp-hybridized carbon is significantly deshielded and resonates at a very high chemical shift, typically in the range of 200–220 ppm. wikipedia.org This downfield shift is one of the most definitive spectral indicators of an allene. In contrast, the two terminal sp²-hybridized carbons of the allene system appear much further upfield, generally around 80 ppm. wikipedia.orgacdlabs.com

For ethyl trideca-3,4-dienoate, the expected chemical shifts for the allenic carbons (C3, C4, and C5) would follow this pattern. The ester carbonyl carbon (C1) would also exhibit a characteristic downfield shift, typically in the 160–185 ppm range. chemguide.co.uklibretexts.org

Table 1: Typical ¹³C NMR Chemical Shifts for Allenic Esters

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Central Allenic Carbon (sp) | 200 - 220 |

| Ester Carbonyl Carbon (C=O) | 160 - 185 |

Proton NMR Analysis of Dienyl and Allenylic Protons

In ¹H NMR spectroscopy, protons attached directly to the allene structure (dienyl protons) and those on adjacent carbons (allenylic protons) provide key structural information. The chemical shifts of protons on terminal sp² carbons of an allene typically resonate around 4.5 ppm. wikipedia.org The precise chemical shift is influenced by the neighboring substituents. Protons on carbons adjacent to the allene system (allenylic protons), such as those at the C2 and C6 positions in ethyl trideca-3,4-dienooate, are also influenced by the anisotropic effects of the π-systems and typically appear in a distinct region of the spectrum. libretexts.orgpressbooks.pub

Modern NMR spectroscopy employs a variety of advanced pulse sequences to resolve complex structures. researchgate.netwiley.com

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups, as well as quaternary carbons. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to definitively assign each carbon signal in the ¹³C NMR spectrum of ethyl trideca-3,4-dienoate, confirming the methyl and methylene (B1212753) groups of the ethyl ester and the long alkyl chain.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY, are powerful tools for determining the spatial proximity of nuclei. iitmandi.ac.in For molecules with stereocenters or complex conformational arrangements, NOE can provide critical insights into the three-dimensional structure. mdpi.com In the context of allenoates, NOE can help confirm the relative positions of protons on the alkyl chain and near the ester group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are complementary methods that probe the vibrational modes of a molecule. ksu.edu.saedinst.com

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an allene is the asymmetric C=C=C stretching vibration, which gives rise to a sharp and strong absorption band typically found in the 1950–1980 cm⁻¹ region. uhcl.edu This band is a clear indicator of the allenic functional group. Additionally, the spectrum of ethyl trideca-3,4-dienoate would show a strong absorption for the ester carbonyl (C=O) stretch, usually around 1720–1740 cm⁻¹. Other characteristic bands for C-H and C-O stretching would also be present. kurouskilab.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric and non-polar bonds. ksu.edu.sa Therefore, the symmetric stretch of the C=C=C bond in the allene, which is often weak or absent in the IR spectrum, can be observed in the Raman spectrum. spectroscopyonline.com This makes Raman a valuable complementary technique for confirming the allenic structure. kurouskilab.com

Table 2: Key Vibrational Frequencies for Ethyl trideca-3,4-dienoate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1980 | Strong (IR) |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong (IR) |

| Alkene (C=C) | Stretch | ~1650 | Weak to Medium (Raman) |

High-Resolution X-ray Absorption and Photoelectron Spectroscopy

High-resolution X-ray techniques provide detailed information about the electronic structure and elemental composition of a molecule by probing core-level electron transitions. uu.nl

X-ray Absorption Spectroscopy (XAS): XAS, particularly near the carbon K-edge, can reveal information about the unoccupied molecular orbitals. rsc.org The complex pre-edge features in the XAS spectrum of allene itself have been analyzed to understand the transitions of 1s electrons to π* orbitals. rsc.orgresearchgate.net Such analysis for ethyl trideca-3,4-dienoate could provide detailed insight into the electronic structure of the allene and ester functionalities.

X-ray Photoelectron Spectroscopy (XPS): XPS measures the binding energies of core-level electrons, providing information about the chemical environment of each atom. nih.gov For ethyl trideca-3,4-dienoate, XPS could distinguish between the different carbon environments (sp, sp², sp³, and carbonyl) and the oxygen atoms of the ester group based on subtle shifts in their core-level binding energies. researchgate.net

Rotation-Vibration Spectra Analysis

Rotation-vibration spectroscopy, typically conducted on gas-phase molecules at high resolution, resolves the fine structure arising from simultaneous changes in rotational and vibrational energy levels. ethz.chyoutube.com Analysis of these complex spectra allows for the precise determination of molecular constants, such as rotational constants and bond lengths. cdnsciencepub.com

For a molecule as large as ethyl trideca-3,4-dienoate, obtaining and analyzing a fully resolved rotation-vibration spectrum would be exceptionally challenging. uni-koeln.de However, studies on smaller, related molecules provide a foundation for understanding the interactions between rotational, vibrational, and torsional motions. nasa.govdntb.gov.ua Such an analysis could, in principle, yield highly accurate data on the molecule's geometry and the conformational dynamics of its long alkyl chain.

Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) Photoelectron Spectroscopy

Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) photoelectron spectroscopy is a high-resolution technique used to determine the ionization energies of molecules with exceptional accuracy and to probe the vibrational and rotational energy levels of the resulting cations. rsc.orgnih.gov This method offers a significant improvement in resolution compared to conventional photoelectron spectroscopy. nih.gov The core principle of PFI-ZEKE spectroscopy involves the photoexcitation of a molecule to a high-lying Rydberg state, just below an ionization threshold. nih.gov These excited molecules are then ionized by applying a pulsed electric field, and the resulting electrons are detected. nih.gov

The application of PFI-ZEKE spectroscopy to allenoic esters, such as ethyl trideca-3,4-dienoate, would provide highly detailed information about the electronic structure and bonding in the molecular cation. By analyzing the vibrational structure in the PFI-ZEKE spectrum, it would be possible to determine the adiabatic ionization energy with great precision. Furthermore, the vibrational frequencies of the cation can be measured, offering insights into how the geometry and force constants of the molecule change upon ionization.

Detailed Research Findings

Currently, there are no specific published research findings on the application of Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) photoelectron spectroscopy to ethyl trideca-3,4-dienoate. However, based on the principles of the technique and studies on other organic molecules, a hypothetical PFI-ZEKE spectrum of ethyl trideca-3,4-dienoate would be expected to reveal a wealth of information. The spectrum would likely be dominated by a strong origin band corresponding to the transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation. Additionally, vibrational progressions would be observed, corresponding to the excitation of various vibrational modes in the cation upon photoionization.

For an allenoic ester like ethyl trideca-3,4-dienoate, the vibrational modes most likely to be active in the PFI-ZEKE spectrum would be those associated with the allene and ester functional groups, as these are the regions of the molecule where the electron is most likely to be removed. This would include the C=C=C asymmetric and symmetric stretching modes of the allene moiety, as well as C=O stretching and C-O stretching modes of the ester group. The analysis of these vibrational frequencies in the cation provides direct information on how the bonding is affected by the removal of an electron.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a PFI-ZEKE study of ethyl trideca-3,4-dienoate. The values presented are for illustrative purposes to demonstrate the data generated by this technique.

Hypothetical PFI-ZEKE Spectroscopic Data for Ethyl trideca-3,4-dienoate Cation

| Vibrational Mode | Symmetry | Cation Vibrational Frequency (cm⁻¹) (Hypothetical) | Associated Functional Group |

| Adiabatic Ionization Energy | - | 72,580 ± 5 | - |

| ν(C=C=C) asymmetric stretch | a" | 1935 | Allene |

| ν(C=C=C) symmetric stretch | a' | 1060 | Allene |

| ν(C=O) stretch | a' | 1780 | Ester |

| ν(C-O) stretch | a' | 1250 | Ester |

| δ(C-H) bend | a' | 1450 | Alkyl Chain |

This table showcases the precise determination of the adiabatic ionization energy and the vibrational frequencies of the key functional groups within the ethyl trideca-3,4-dienoate cation. Such data would be invaluable for benchmarking theoretical calculations and for a deeper understanding of the electronic properties of allenoic esters.

Computational Chemistry Approaches to Ethyl Trideca 3,4 Dienoate

Density Functional Theory (DFT) Studies on Allene (B1206475) Ester Systems

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of allene systems. rsc.orgnih.gov DFT calculations are used to model a variety of properties, including reaction pathways and stereoselectivity. rsc.orgacs.org Functionals like B3LYP are often chosen for their balance of computational cost and accuracy in modeling radical additions and cycloaddition reactions involving allenes. nih.govresearchgate.net

DFT studies on analogous systems, such as in rhodium-catalyzed intramolecular [2+2+2] cycloadditions of allene-ene-ynes, help elucidate complex reaction mechanisms. rsc.org These studies map potential energy surfaces to identify rate-determining steps and key intermediates. nih.gov For instance, in the cycloaddition of unactivated allenes and alkynes, DFT calculations have been crucial in explaining unusual regioselectivity by comparing the energy profiles of different reaction pathways, such as oxidative cyclometalation and reductive elimination. acs.orgacs.org

Table 1: Representative Applications of DFT in Allene Chemistry

| Area of Study | Computational Method | Key Findings |

|---|---|---|

| Reaction Mechanisms | DFT (B3LYP) | Elucidation of stepwise vs. concerted pathways in cyclizations. comporgchem.com |

| Stereoselectivity | DFT with CPA Catalysis | Investigation of transition state geometries to explain diastereodivergence. acs.org |

| Cycloadditions | DFT | Mapping potential energy surfaces for Rh-catalyzed reactions. rsc.org |

Conformational Analysis and Equilibrium Structures of Allenes

Computational methods are essential for determining the stable conformations and equilibrium geometries of allenes. rsc.org The parent allene molecule (propadiene) has a linear C=C=C bond angle of 180° and perpendicular planes containing the terminal CH₂ groups. wikipedia.org High-level quantum chemical calculations, such as CCSD(T) combined with basis sets like cc-pVQZ, provide highly accurate geometric parameters that agree well with experimental data. rsc.org

For substituted allenes like Ethyl trideca-3,4-dienoate, computational geometry optimization reveals how substituents affect the molecule's structure. In cyclic or sterically hindered allenes, significant deviations from linearity can occur. researchgate.net DFT calculations have shown that the internal angle of the central allene carbon can be bent significantly in strained systems. researchgate.net Conformational analysis involves rotating dihedral angles to map the potential energy surface and identify global and local energy minima, although for simple acyclic allenes, the all-trans configuration is often the most stable. nih.gov

Table 2: Calculated Equilibrium Structure Parameters for Allene (Propadiene)

| Parameter | CCSD(T)/cc-pVQZ rsc.org | Experimental Value rsc.org |

|---|---|---|

| r(C=C) | 1.307 Å | N/A |

| r(C-H) | 1.081 Å | N/A |

Theoretical Investigations of Chirality and Stereoselectivity in Allene Esters

Allenes can exhibit axial chirality when the substituents on each terminal carbon are different, as the molecule lacks a plane of symmetry. masterorganicchemistry.com This makes them valuable targets in asymmetric synthesis. acs.orgcaltech.edu Computational chemistry plays a vital role in understanding the origins of stereoselectivity in reactions that form chiral allenes.

Theoretical studies, often using DFT, can model the transition states of reactions involving allenes. By comparing the energies of competing diastereomeric transition states, researchers can predict which stereoisomer will be the major product. acs.org For example, in the synthesis of trisubstituted allenes catalyzed by chiral phosphoric acids (CPAs), DFT calculations have been used to investigate how different catalysts favor specific transition state geometries (stacking vs. staggered), thereby controlling the axial stereogenicity of the product. acs.org These computational models provide insight into the non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome.

Computational Modeling of Reaction Mechanisms and Transition States

The application of computational methods is crucial for mapping the intricate reaction mechanisms involving allenes. rsc.org Theoretical calculations allow for the characterization of transition states—the highest energy points along a reaction coordinate—which are transient and cannot be isolated experimentally. nih.govcomporgchem.com

For instance, DFT calculations have been employed to study the dimerization of allene, supporting a diradical intermediate pathway over a concerted mechanism by locating the relevant transition states and intermediates. researchgate.net In metal-catalyzed reactions, such as the rhodium-catalyzed cyclocarbonylation of allenes, computational modeling can identify the rate-limiting step, which was found to be the oxidative addition of the metal to the allene. nih.gov The geometry of the metal in the transition state was identified as the key factor controlling which double bond of the allene reacts. nih.gov Similarly, in enyne allene cyclizations, molecular dynamics simulations based on DFT calculations have shown that even when a concerted transition state is located, the reaction may proceed through a stepwise mechanism involving a diradical intermediate, highlighting the importance of dynamic effects. comporgchem.com

Table 3: Calculated Activation Barriers for Selected Allene Reactions

| Reaction | Computational Method | Rate-Limiting Step | Calculated Barrier (kcal/mol) |

|---|---|---|---|

| Rh-catalyzed Cyclocarbonylation nih.gov | DFT (B3LYP) | Oxidative Addition | 16.8 |

| Allene Dimerization researchgate.net | CCSD(T)//B3LYP | C2-C2 Dimerization | 34.5 |

Assessment of Electronic Structure and Bonding in Cumulated Systems

The unique bonding in cumulated systems like allenes, characterized by consecutive double bonds, gives rise to distinct electronic properties. wikipedia.org The central carbon atom in an allene is sp-hybridized, forming two orthogonal π-bonds with the two terminal sp²-hybridized carbons. researchgate.net Computational chemistry provides deep insights into this electronic structure.

Methods like Natural Bond Orbital (NBO) and Natural Resonance Theory (NRT) analyses are used to understand bonding in detail. acs.orgnih.gov For example, in inorganic cumulene analogues, Mayer bond indices calculated via DFT can quantify the bond order, showing values intermediate between typical double and triple bonds. acs.orgnih.gov Molecular orbital (MO) theory helps visualize the π-systems and their interactions. acs.org Such analyses are fundamental to understanding the reactivity of allenes, as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions indicate the likely sites for nucleophilic and electrophilic attack.

Synthetic Utility of 3,4 Dienoates As Versatile Intermediates

Applications in Cycloaddition Reactions for Complex Ring Systems

The allenic moiety of ethyl trideca-3,4-dienoate is a reactive partner in various cycloaddition reactions, providing efficient pathways to complex cyclic compounds. Allenes can act as two-carbon components in [2+2] and [4+2] cycloadditions or as three-carbon components in other annulations, leading to the formation of four-, five-, six-, and seven-membered rings. nih.govmdpi.com

Diels-Alder ( [4+2] ) Cycloadditions with Allenic Dienophiles

In the context of the Diels-Alder reaction, ethyl trideca-3,4-dienoate can function as the dienophile, where one of its double bonds reacts with a conjugated diene. organic-chemistry.orgwikipedia.org This [4+2] cycloaddition is a powerful method for constructing six-membered rings with control over regio- and stereochemistry. wikipedia.org The reaction involves the overlap of the 4 π-electrons of the diene with the 2 π-electrons of the allenic double bond, proceeding through a concerted mechanism to form a substituted cyclohexene (B86901) derivative. sigmaaldrich.com While ethylene (B1197577) and acetylene (B1199291) are common dienophiles, allenes also participate, though computational studies suggest they may have a slightly higher activation barrier compared to simpler dienophiles. acs.orgnih.gov The use of chiral allenes can lead to the transfer of axial chirality to new stereocenters in the product. thieme-connect.com

Table 1: Representative Diels-Alder Reaction

| Reactant A | Reactant B | Product | Ring Size |

|---|

[2+2] Cycloadditions for Cyclobutane (B1203170) and Cyclobutene (B1205218) Derivatives

The [2+2] cycloaddition of allenes with alkenes or alkynes is a direct method for synthesizing cyclobutane and cyclobutene rings. csic.esrsc.org Ethyl trideca-3,4-dienoate can react with an alkene (an allenophile) under thermal, photochemical, or metal-catalyzed conditions to yield methylene-substituted cyclobutane derivatives. csic.esorganic-chemistry.org This reaction is valuable for its atom economy, constructing the four-membered ring in a single step. csic.es Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes have proven to be versatile for natural product synthesis. nih.gov While thermally initiated reactions often require high temperatures, transition metal catalysis provides a milder alternative. csic.es

Table 2: Representative [2+2] Cycloaddition Reaction

| Reactant A | Reactant B | Product | Ring Size |

|---|

Other Metal-Catalyzed Cycloaddition Patterns (e.g., [3+2], [2+2+1], [4+3])

Beyond the more common Diels-Alder and [2+2] reactions, ethyl trideca-3,4-dienoate can participate in a variety of metal-catalyzed higher-order cycloadditions. nih.govmdpi.com

[3+2] Cycloadditions: Phosphine-catalyzed [3+2] cycloadditions between allenoates and electron-deficient olefins are highly efficient for creating functionalized cyclopentenes. acs.orgorganic-chemistry.orgacs.org Rhodium catalysts have also been used for intramolecular [3+2] cycloadditions to form bicyclic systems. mdpi.compku.edu.cn

[2+2+1] Cycloadditions: These reactions, often involving a metal catalyst and carbon monoxide, can construct five-membered rings.

[4+3] Cycloadditions: Palladium catalysis can enable [4+3] annulations, providing access to seven-membered rings, which are core structures in numerous natural products. mdpi.comacs.org

These metal-catalyzed pathways are essential for building complex polycyclic frameworks from simple precursors with high chemo-, regio-, and stereoselectivity. nih.govthieme-connect.de

Table 3: Representative [3+2] Cycloaddition Reaction

| Reactant A | Reactant B | Catalyst Type | Product | Ring Size |

|---|

Role in the Synthesis of Conjugated Diene and Triene Esters

Ethyl trideca-3,4-dienoate is a valuable precursor for the synthesis of conjugated dienoates and trienoates, which are important structural motifs in natural products and key intermediates in organic synthesis. mdpi.comresearchgate.net The transformation typically involves the isomerization of the 1,2-diene system of the allene (B1206475) into a more thermodynamically stable 1,3-conjugated diene system. This rearrangement can be promoted by bases, acids, or transition metal catalysts. 182.160.97 Subsequent reactions, such as palladium-catalyzed cross-coupling, can then be employed to extend the conjugation, leading to the formation of trienoic esters with high stereoselectivity. researchgate.netnih.gov

Table 4: Isomerization to a Conjugated Diene

| Starting Material | Reagent/Catalyst | Product | Key Feature |

|---|

Precursors for Functionalized Organic Scaffolds and Heterocyclic Compounds

The reactivity of ethyl trideca-3,4-dienoate makes it an excellent starting material for generating diverse and functionalized molecular scaffolds. The products of its cycloaddition reactions can be readily transformed into more complex structures. Furthermore, it can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom (like nitrogen or oxygen), providing a direct route to six-membered heterocyclic rings. wikipedia.orgacs.org For example, reaction with an imine (aza-Diels-Alder) or a carbonyl compound (oxo-Diels-Alder) can produce tetrahydropyridines or dihydropyrans, respectively. wikipedia.org Allenes can also be converted into strained three-membered heterocycles like allene oxides or methylene (B1212753) aziridines, which are themselves versatile synthetic intermediates. cornell.edu

Table 5: Representative Hetero-Diels-Alder Reaction

| Reactant A | Reactant B (Hetero-component) | Product Type |

|---|---|---|

| Ethyl trideca-3,4-dienoate | Imines (R-N=CH-R') | Nitrogen-containing heterocycle (e.g., Tetrahydropyridine) |

Stereocontrolled Construction of Polypropionate Analogues via Allene Transformations

Polypropionates, characterized by their alternating methyl and hydroxyl-bearing stereocenters, are common subunits in many biologically active natural products. iupac.org The synthesis of these structures with precise stereocontrol is a significant challenge. Chiral allenes like ethyl trideca-3,4-dienoate are valuable in this context due to their axial chirality. researchgate.netmsu.edu This axial chirality can be effectively transferred to create new point stereocenters in the product through stereoselective reactions. researchgate.netrsc.orgnih.gov Methods such as diastereoselective additions, crotylation, allenylation, or cycloadditions can be used to set the stereochemistry required for polypropionate chains. nih.govx-mol.com For example, a stereoselective reaction on one of the double bonds of the allene can establish the initial stereocenters, which are then elaborated to build the full polypropionate backbone. nih.gov

Table 6: Hypothetical Stereocontrolled Transformation

| Starting Material | Reaction Type | Key Transformation | Resulting Motif |

|---|

Formation of Novel Organometallic Complexes Derived from Allenes

The unique structural and electronic properties of allenes, particularly in molecules such as Ethyl trideca-3,4-dienoate, make them valuable precursors for the synthesis of a diverse array of novel organometallic complexes. The presence of two cumulative double bonds allows for versatile coordination modes with transition metals, leading to the formation of intermediates that can be harnessed in various synthetic transformations. This section focuses on the formation of such complexes, primarily with rhodium and palladium, which are known to readily interact with allenoic systems.

The interaction of 3,4-dienoates with transition metals can lead to the formation of several types of organometallic intermediates. The specific nature of the complex formed is dependent on the metal, its ligands, and the reaction conditions.

One common mode of interaction involves the coordination of one of the double bonds of the allene to the metal center. For instance, with palladium catalysts, an initial π-complex can be formed, which can then undergo further reactions. A key step in many palladium-catalyzed transformations of allenes is the carbopalladation, where a vinylpalladium intermediate is generated through the activation of an allenic C-H bond. This intermediate can then react with other species in the reaction mixture.

Rhodium catalysts also readily engage with allenes to form organometallic complexes. A proposed mechanism in rhodium-catalyzed reactions of allenes involves the formation of a stereodefined η³-allylic rhodium intermediate. This is achieved through a highly stereoselective carbometalation of the allene. The formation of such intermediates is crucial in directing the stereochemical outcome of subsequent reactions.

The formation of these organometallic complexes is not merely of academic interest; it is the foundation of the synthetic utility of 3,4-dienoates. These intermediates are pivotal in a variety of catalytic cycles, including cross-coupling reactions and cyclization processes. The ability to generate these novel organometallic species in situ allows for the development of atom-economical and stereoselective synthetic methodologies.

Detailed research findings have elucidated the mechanistic pathways involved in the formation of these complexes. For example, in palladium-catalyzed oxidative cross-coupling reactions of allenes, the selective activation of an allenic C-H bond leads to a vinylpalladium species. This intermediate then undergoes carbopalladation with another allene molecule, followed by β-hydride elimination to yield the final product.

Similarly, in rhodium-catalyzed reactions, the initial formation of a [CpRhOAc]⁺ species can undergo transmetalation with an organoboronic reagent to generate a [CpRhR¹]⁺ species. This species then undergoes a highly stereoselective carbometalation with the allene to form the η³-allylic rhodium intermediate, which dictates the stereochemistry of the final product.

The following interactive data table summarizes representative examples of organometallic complexes and intermediates formed from the reaction of allenoates with rhodium and palladium catalysts, based on general findings in the literature.

| Metal Catalyst | Allenoate Substrate (General) | Key Intermediate/Complex | Subsequent Transformation |

| Palladium(II) Acetate (B1210297) | Generic 3,4-Dienoate | Vinylpalladium Species | Cross-Coupling Reactions |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Generic 3,4-Dienoate | η³-Allylic Rhodium Intermediate | Stereoselective formation of 1,3-dienes |

| Rhodium(I) complexes | Generic 3,4-Dienoate | Rhodacyclopentene | Cyclization Reactions |

It is important to note that while these examples are based on studies with various allenoates, the principles are applicable to Ethyl trideca-3,4-dienoate, suggesting its potential to form similar novel organometallic complexes and participate in a range of synthetically useful transformations.

Future Directions and Emerging Research Avenues for Ethyl Trideca 3,4 Dienoate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research will undoubtedly focus on the discovery and optimization of catalytic systems to control the reactivity of Ethyl trideca-3,4-dienoate with high levels of selectivity and efficiency. While phosphine (B1218219) and amine catalysts have been instrumental in advancing allenoate chemistry, there is considerable scope for the development of new catalysts with improved performance and broader applicability. nih.govyoutube.com

One promising direction is the design of novel chiral phosphine catalysts for asymmetric transformations. rsc.orgacs.org For a substrate like Ethyl trideca-3,4-dienoate, achieving high enantioselectivity in cycloaddition or annulation reactions is a key objective. The development of bifunctional phosphines, incorporating a hydrogen-bonding donor or other functionalities, could lead to enhanced stereocontrol by creating a more organized transition state.

Furthermore, the application of transition metal catalysis, particularly with gold complexes, holds significant potential. researchgate.netnih.govyoutube.com Gold catalysts are known for their unique ability to activate the π-system of allenes, enabling a range of transformations that are often complementary to those achieved with organocatalysts. researchgate.netacs.org Research into novel gold-based catalytic systems could unlock new reaction pathways for Ethyl trideca-3,4-dienoate, leading to the synthesis of complex molecular architectures. thieme-connect.com The interplay between the catalyst, the long alkyl chain of the substrate, and the reaction conditions will be a critical area of investigation to achieve optimal results.

| Catalyst Type | Potential Advantages for Ethyl trideca-3,4-dienoate | Research Focus |

| Chiral Phosphines | High enantioselectivity in asymmetric reactions. | Design of new ligands, bifunctional catalysts. |

| Gold Complexes | Unique activation of the allene (B1206475) moiety, novel reactivity. | Development of new gold(I) and gold(III) catalysts. |

| Isochalcogenoureas | Complementary activation to traditional Lewis bases. | Exploration of asymmetric (4+2)-heterocycloadditions. nih.gov |

Exploration of New Reactivity Modes and Transformations

A significant frontier in the chemistry of Ethyl trideca-3,4-dienoate lies in the exploration of novel reactivity modes and chemical transformations. The unique electronic and structural features of the allene functionality provide a rich playground for discovering new reactions.

Recent advancements in phosphine catalysis have demonstrated the potential for allenoates to participate in higher-order cycloadditions, such as [6+1] annulations. rsc.orgnih.gov Applying this methodology to Ethyl trideca-3,4-dienoate could provide access to seven-membered carbocycles and heterocycles, which are important structural motifs in many biologically active molecules. The long alkyl chain may influence the conformational preferences of the reaction intermediates, potentially impacting the stereochemical outcome of these transformations.

Furthermore, the development of novel annulation strategies, such as [4+2] cycloadditions with various dienophiles, will continue to be a major focus. acs.orgnih.govacs.org The ability of Ethyl trideca-3,4-dienoate to act as a 1,4-dipolar synthon opens up possibilities for the construction of highly substituted spirocyclic skeletons. nih.gov Investigating the scope of suitable reaction partners for these cycloadditions will be crucial for expanding the synthetic utility of this allenoate.

| Reaction Type | Potential Products from Ethyl trideca-3,4-dienoate | Key Challenges |

| [6+1] Annulation | Seven-membered rings | Controlling regioselectivity and enantioselectivity. nih.gov |

| [4+2] Cycloaddition | Substituted cyclohexenes, spirocycles | Identifying suitable dienophiles, diastereoselectivity. acs.orgnih.gov |

| Domino Reactions | Polyfunctionalized heterocycles | Chemo- and regiocontrol in multi-step sequences. nih.gov |

Integration of 3,4-Dienoates in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent a highly efficient approach to molecular complexity, and the integration of Ethyl trideca-3,4-dienoate into such processes is a promising area for future research. wiley-vch.de These reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of atom economy and step economy. nih.govrsc.org

The development of organocatalytic cascade reactions involving Ethyl trideca-3,4-dienoate could lead to the rapid synthesis of complex polycyclic structures. For instance, a domino reaction initiated by the Michael addition of a nucleophile to the allenoate could be followed by an intramolecular cyclization to construct intricate ring systems. The challenge will lie in controlling the chemoselectivity and stereoselectivity of each step in the cascade.

Multicomponent reactions that incorporate Ethyl trideca-3,4-dienoate as a key building block will also be a major focus. Designing reactions where three or more components come together in a single pot to generate a complex product is a powerful strategy in modern organic synthesis. The long alkyl chain of Ethyl trideca-3,4-dienoate could be exploited to influence the solubility and reactivity of the intermediates in these complex reaction mixtures.

Advanced Computational Methodologies for Predictive Design

The use of advanced computational methodologies will be indispensable for the predictive design of reactions involving Ethyl trideca-3,4-dienoate. youtube.com Density Functional Theory (DFT) studies can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. rsc.orgnih.gov

Computational studies on the activation of allenoates by Lewis bases have already provided a detailed foundation for understanding their reactivity. rsc.org Applying these methods to Ethyl trideca-3,4-dienoate will help to elucidate the role of the long alkyl chain in modulating the electronic properties and reactivity of the allene. This understanding will be crucial for the rational design of new catalysts and the optimization of reaction conditions.

Investigation into the Synthesis of Isotopically Labeled Analogues

The synthesis of isotopically labeled analogues of Ethyl trideca-3,4-dienoate will be crucial for detailed mechanistic investigations. nih.gov Isotopic labeling is a powerful tool for tracking the fate of atoms during a chemical reaction and can provide definitive evidence for proposed reaction pathways. chem-station.comresearchgate.net

Deuterium labeling, for example, can be used to probe the involvement of proton transfer steps in a reaction mechanism. chem-station.com Synthesizing deuterated derivatives of Ethyl trideca-3,4-dienoate and studying their reactivity could help to elucidate the mechanism of phosphine-catalyzed annulations or other complex transformations. nih.govresearchgate.net

Similarly, the incorporation of carbon-13 (¹³C) at specific positions within the Ethyl trideca-3,4-dienoate molecule would enable detailed NMR spectroscopic studies of reaction intermediates and products. nih.govnih.govrsc.orgunimi.it This information would be invaluable for understanding the bonding changes that occur during a reaction and for characterizing the structure of transient species. The development of efficient synthetic routes to these labeled compounds will be a key enabling technology for future mechanistic studies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.